8-Oxodeoxycoformycin
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Overview
Description
Dehydrodeoxycoformycin is a coformycin that is dehydrocoformycin with the hydroxy group at position 2 replaced with a hydrogen. It derives from a dehydrocoformycin.
Scientific Research Applications
Antibacterial Properties
8-Oxodeoxycoformycin, as part of the broader group of compounds related to 8-hydroxyquinoline, has been studied for its potential antibacterial properties. Research has shown that derivatives of 8-hydroxyquinoline exhibit good bioavailability and low toxicity profiles, suggesting their potential as therapeutic agents against various bacterial strains such as E. coli and S. aureus (Rbaa et al., 2019).
Role in DNA Repair and Antibiotic Resistance
The role of 8-oxodeoxyguanine repair systems, closely related to this compound, is crucial in preventing mutations caused by oxidative DNA damage. In particular, Pseudomonas aeruginosa strains deficient in this repair mechanism showed a high frequency of cells resistant to antibiotics like ciprofloxacin (Morero & Argaraña, 2008).
Impact on Oxidative Nucleic Acid Modifications
This compound's impact on oxidative nucleic acid modifications has been observed in the context of antibiotic treatment. A study investigating the effects of various antibiotics on oxidative stress markers in humans found that these drugs can significantly influence oxidative modifications, thereby affecting cellular processes (Larsen et al., 2017).
Antineoplastic Potential
The antineoplastic potential of 2'-deoxycoformycin, a variant of this compound, has been explored in the treatment of advanced lymphoid malignancy and cutaneous T-cell lymphoma. These studies highlight its effectiveness in achieving remissions in certain patients, indicating its potential in cancer therapy (Grever et al., 1983; Grever et al., 1985).
Association with Oxidative Stress in Depression
Research has indicated a link between depression and increased oxidative stress, as evidenced by the rise in markers like 8-OHdG, a compound related to this compound. These findings suggest a potential role of oxidative DNA damage in the pathophysiology of depression (Black et al., 2015).
Role in Immune System Modulation
This compound and related compounds have been studied for their effects on the immune system. For example, the dietary administration of oxytetracycline, a related antibiotic, has shown to influence immune parameters in marine organisms, potentially affecting their overall health and susceptibility to diseases (Guardiola et al., 2012).
Photodynamic Generation of Oxidative DNA Damage
The photodynamic generation of oxidative DNA damage, as observed with compounds like lomefloxacin, provides insight into the mechanisms of DNA damage and repair. This research is closely related to the study of this compound and its impact on nucleic acids (Rosen, 1997).
Properties
Molecular Formula |
C11H14N4O4 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydroimidazo[4,5-d][1,3]diazepin-8-one |
InChI |
InChI=1S/C11H14N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-6,8-9,16-17H,1-3H2,(H,12,13)/t6-,8+,9+/m0/s1 |
InChI Key |
PNAAOYLIDNSLKV-NBEYISGCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NCC3=O)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3=O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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